molecular formula C15H15N3O B12852033 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12852033
M. Wt: 253.30 g/mol
InChI Key: FXAYNRMVGXXMAI-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and have been actively pursued in medicinal research due to their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine include other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-6-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-11-3-6-13-9-16-18(15(13)17-11)10-12-4-7-14(19-2)8-5-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAYNRMVGXXMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=NN2CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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